molecular formula C7H7BrINO B6163520 5-bromo-3-iodo-2-methoxy-4-methylpyridine CAS No. 2385454-43-1

5-bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No. B6163520
CAS RN: 2385454-43-1
M. Wt: 327.9
InChI Key:
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Description

5-Bromo-3-iodo-2-methoxy-4-methylpyridine, also known as 5BI2MMP, is a chemical compound composed of a pyridine ring with a bromine, iodine, and methoxy substituents. It is a colorless solid that can be used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments. We will also discuss the advantages and limitations of using this compound in laboratory experiments, and suggest potential future directions for research.

Scientific Research Applications

5-bromo-3-iodo-2-methoxy-4-methylpyridine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pyridine derivatives, as well as in the synthesis of compounds with potential medicinal applications. Additionally, 5-bromo-3-iodo-2-methoxy-4-methylpyridine has been used in the synthesis of compounds with potential applications in materials science and nanotechnology. Furthermore, this compound has also been used in the synthesis of compounds with potential applications in organic photovoltaics and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-2-methoxy-4-methylpyridine is not yet fully understood. However, it is believed that the bromine and iodine substituents on the pyridine ring are responsible for the compound's reactivity. It is believed that the bromine and iodine substituents interact with the pyridine ring in a manner that increases the reactivity of the ring, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-iodo-2-methoxy-4-methylpyridine are not yet fully understood. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects in animal studies.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-3-iodo-2-methoxy-4-methylpyridine in laboratory experiments has a number of advantages. This compound is relatively inexpensive and can be synthesized using a variety of methods. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, the use of this compound in laboratory experiments also has some limitations. This compound is toxic and should be handled with care. Additionally, this compound is flammable and should be stored away from sources of heat and flame.

Future Directions

The potential future directions for research on 5-bromo-3-iodo-2-methoxy-4-methylpyridine are numerous. Further studies should be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research should be conducted to explore the potential applications of this compound in the treatment of various diseases. Finally, further research should be conducted to explore the potential applications of this compound in materials science and nanotechnology.

Synthesis Methods

5-bromo-3-iodo-2-methoxy-4-methylpyridine can be synthesized using a variety of methods. The most widely used method is the one-pot synthesis of 5-bromo-3-iodo-2-methoxy-4-methylpyridine from bromoacetic acid, iodomethane, and pyridine in anhydrous ethanol. This method involves the reaction of these three compounds in a sealed tube, followed by the addition of anhydrous ethanol. The reaction is then heated to reflux and the resulting product is collected by filtration. Other methods of synthesis include the reaction of bromoacetic acid and iodomethane with pyridine in an aqueous medium, as well as the reaction of bromoacetic acid, iodomethane, and pyridine in an aqueous-organic medium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-iodo-2-methoxy-4-methylpyridine involves the introduction of bromine and iodine atoms onto a pyridine ring, followed by the addition of a methoxy and methyl group.", "Starting Materials": [ "2-methoxypyridine", "methylmagnesium bromide", "iodine", "copper(I) bromide", "potassium carbonate", "acetonitrile", "bromine" ], "Reaction": [ "Step 1: 2-methoxypyridine is reacted with methylmagnesium bromide to form 2-methoxy-4-methylpyridine.", "Step 2: 2-methoxy-4-methylpyridine is reacted with iodine and copper(I) bromide in acetonitrile to form 5-bromo-3-iodo-2-methoxy-4-methylpyridine.", "Step 3: 5-bromo-3-iodo-2-methoxy-4-methylpyridine is treated with bromine and potassium carbonate in acetonitrile to introduce a bromine atom onto the pyridine ring." ] }

CAS RN

2385454-43-1

Product Name

5-bromo-3-iodo-2-methoxy-4-methylpyridine

Molecular Formula

C7H7BrINO

Molecular Weight

327.9

Purity

95

Origin of Product

United States

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